WS5

Description

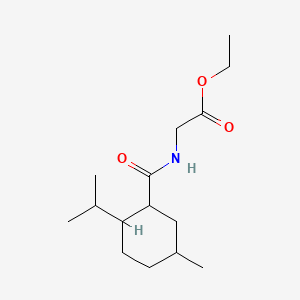

Properties

CAS No. |

39668-74-1 |

|---|---|

Molecular Formula |

C15H27NO3 |

Molecular Weight |

269.38 g/mol |

IUPAC Name |

ethyl 2-[(5-methyl-2-propan-2-ylcyclohexanecarbonyl)amino]acetate |

InChI |

InChI=1S/C15H27NO3/c1-5-19-14(17)9-16-15(18)13-8-11(4)6-7-12(13)10(2)3/h10-13H,5-9H2,1-4H3,(H,16,18) |

InChI Key |

GWRCTWAPTXBPHW-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CNC(=O)C1CC(CCC1C(C)C)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Cooling Agent WS-5 (N-((Ethoxycarbonyl)methyl)-p-menthane-3-carboxamide)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic cooling agent WS-5, chemically known as N-((Ethoxycarbonyl)methyl)-p-menthane-3-carboxamide. WS-5 is a potent derivative of menthol, renowned for its intense and prolonged cooling sensation without the characteristic minty aroma of its parent compound. This document details its chemical structure, physicochemical properties, and mechanism of action through the activation of the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel. Detailed experimental protocols for its synthesis and the evaluation of its biological activity are provided, alongside a comparative analysis of its cooling potency. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development exploring the applications of novel cooling agents.

Chemical Identity and Physicochemical Properties

WS-5 is a white crystalline powder with the molecular formula C₁₅H₂₇NO₃.[1][2] It is a carboxamide derivative of p-menthane, the same carbon skeleton found in menthol.[1]

| Identifier | Value |

| IUPAC Name | ethyl 2-[[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexanecarbonyl]amino]acetate[2] |

| CAS Number | 68489-14-5[1] |

| Molecular Formula | C₁₅H₂₇NO₃[1] |

| Molecular Weight | 269.38 g/mol [2] |

| Appearance | White crystalline powder[3] |

| Odor | Faintly mentholic[3] |

| Melting Point | 80.00 to 82.00 °C[3] |

| Boiling Point | 151.00 °C @ 2.00 mm Hg[3] |

| Solubility | Soluble in alcohol; Insoluble in water (9.51 mg/L @ 25 °C est.)[3] |

| logP (o/w) | 3.384 (est)[3] |

Cooling Potency and Sensory Profile

WS-5 is recognized as one of the most potent commercially available cooling agents, delivering a strong and lasting cooling sensation.[4] Its cooling effect is primarily perceived on the roof of the mouth and the back of the tongue.[4] Unlike menthol, WS-5 is virtually odorless and tasteless, making it a versatile ingredient in a wide range of product formulations where a minty flavor is not desired.[4]

| Cooling Agent | Relative Cooling Strength (vs. Menthol) | Sensory Characteristics |

| WS-5 | Approximately 4 times stronger[5] | Intense, long-lasting cooling, primarily at the roof of the mouth and back of the tongue. Smooth and round flavor profile.[5] |

| Menthol | 1 (Reference) | Strong minty odor and taste, initial cooling impact. |

| WS-3 | Approximately 1.5-2 times stronger | Clean, immediate cooling, primarily at the roof of the mouth and back of the tongue.[5] |

| WS-23 | Weaker than WS-3 | Cooling primarily at the front of the mouth and tongue. Smooth character.[5] |

Mechanism of Action: TRPM8 Activation

The cooling sensation elicited by WS-5 is mediated through the activation of the Transient Receptor Potential Melastatin 8 (TRPM8) channel.[6] TRPM8 is a non-selective cation channel predominantly expressed in the sensory neurons of the peripheral nervous system. It acts as a primary detector of cold temperatures (typically below 28°C) and is also activated by cooling compounds like menthol and WS-5.[6]

Upon binding of WS-5 to the TRPM8 receptor, a conformational change is induced, leading to the opening of the ion channel. This allows an influx of cations, primarily Ca²⁺ and Na⁺, into the neuron. The influx of positive ions depolarizes the cell membrane, generating an action potential that is transmitted to the central nervous system, where it is interpreted as a sensation of cold.[6][7]

The activation of TRPM8 is a complex process modulated by various factors, including membrane voltage and the presence of phosphatidylinositol 4,5-bisphosphate (PIP₂), which is essential for channel activity.[7][8]

References

- 1. caymanchem.com [caymanchem.com]

- 2. N-((Ethoxycarbonyl)methyl)-p-menthane-3-carboxamide | C15H27NO3 | CID 11615984 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. WS-5, 68489-14-5 [thegoodscentscompany.com]

- 4. nbinno.com [nbinno.com]

- 5. scribd.com [scribd.com]

- 6. What are TRPM8 agonists and how do they work? [synapse.patsnap.com]

- 7. Gating of Transient Receptor Potential Melastatin 8 (TRPM8) Channels Activated by Cold and Chemical Agonists in Planar Lipid Bilayers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Activation mechanism of the mouse cold-sensing TRPM8 channel by cooling agonist and PIP2 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Cooling Compound WS5

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic cooling agent WS5, also known as N-((ethoxycarbonyl)methyl)-p-menthane-3-carboxamide. It covers the historical discovery and development of this compound by Wilkinson Sword in the 1970s, its chemical properties, and its primary mechanism of action as a potent and selective agonist of the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel. This document details the compound's synthesis, presents quantitative data on its cooling intensity and biological activity, and outlines the signaling pathway associated with its cooling effect. Experimental protocols for key methodologies are also provided to facilitate further research and development.

Introduction

This compound is a synthetic cooling agent that elicits a cooling sensation, primarily perceived at the roof of themouth and the back of the tongue, without the characteristic minty aroma of menthol.[1] Initially developed in the 1970s by Wilkinson Sword, its widespread commercial use was initially hampered by a bitter aftertaste.[2][3] However, subsequent advancements have led to the production of a substantially pure form of this compound that is free from this undesirable attribute.[2][3] this compound is recognized for its high cooling intensity, reported to be several times stronger than that of the more commonly used cooling agent, WS-3.[1][4]

History and Discovery

The quest for novel cooling agents that could replicate the cooling sensation of menthol without its strong odor and volatility led to a significant research program at Wilkinson Sword in the 1970s.[1] This research aimed to develop compounds for use in a variety of consumer products, from shaving creams to confectionary. This program resulted in the discovery of a series of p-menthane-3-carboxamide derivatives, including the compound now known as this compound.

Chemical Properties

| Property | Value | Reference |

| Chemical Name | N-((ethoxycarbonyl)methyl)-p-menthane-3-carboxamide | [3] |

| Synonyms | This compound, Ethyl 2-(((1R,2S,5R)-2-isopropyl-5-methylcyclohexanecarbonyl)amino)acetate | [3] |

| CAS Number | 68489-14-5 | [3] |

| Molecular Formula | C₁₅H₂₇NO₃ | [3] |

| Molecular Weight | 269.38 g/mol | [3] |

| Appearance | White crystalline powder | [4] |

| Solubility | Practically insoluble in water; soluble in ethanol | [3] |

Mechanism of Action: TRPM8 Agonism

The cooling sensation produced by this compound is mediated through its action as a potent and selective agonist of the Transient Receptor Potential Melastatin 8 (TRPM8) channel.[5] TRPM8 is a non-selective cation channel primarily expressed in sensory neurons and is activated by cold temperatures and cooling agents like menthol.

Quantitative Activity Data

A key study demonstrated that this compound robustly activates the TRPM8 channel with an EC₅₀ value of 26 ± 7 µM. This indicates a significantly higher potency compared to menthol, which has a reported EC₅₀ of 196 ± 22 µM in the same study. The research also highlighted the selectivity of this compound for TRPM8 over other thermo-TRP channels, which is a desirable characteristic for targeted therapeutic applications.

| Compound | EC₅₀ (µM) for TRPM8 Activation |

| This compound | 26 ± 7 |

| Menthol | 196 ± 22 |

Signaling Pathway

The activation of the TRPM8 channel by this compound leads to an influx of cations, primarily Ca²⁺ and Na⁺, into the sensory neuron. This influx causes depolarization of the cell membrane, which, if it reaches the threshold, triggers an action potential. This nerve impulse is then transmitted to the brain, where it is interpreted as a sensation of cold.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from l-menthol.

Step 1: Synthesis of p-Menthane-3-carboxylic acid

This intermediate is synthesized from l-menthol via a Grignard reaction. A patent for the synthesis of a related compound, N-Ethyl-p-menthane-3-carboxamide, describes a similar initial step.[6]

-

Materials: l-menthol, a chlorinating agent (e.g., thionyl chloride), magnesium turnings, dry ether, and carbon dioxide (dry ice).

-

Procedure:

-

Convert l-menthol to l-menthyl chloride using a suitable chlorinating agent.

-

Prepare a Grignard reagent by reacting the l-menthyl chloride with magnesium turnings in dry ether.

-

Pour the Grignard reagent over crushed dry ice.

-

Acidify the mixture with a dilute acid (e.g., HCl) to protonate the carboxylate and yield p-menthane-3-carboxylic acid.

-

Extract the product with an organic solvent and purify, for example, by distillation or crystallization.

-

Step 2: Amidation to form this compound

This step involves the reaction of p-menthane-3-carboxylic acid with glycine ethyl ester. General protocols for amide synthesis can be adapted for this specific reaction.

-

Materials: p-menthane-3-carboxylic acid, glycine ethyl ester hydrochloride, a coupling agent (e.g., dicyclohexylcarbodiimide (DCC) or thionyl chloride), a non-nucleophilic base (e.g., triethylamine), and a suitable solvent (e.g., dichloromethane).

-

Procedure using a coupling agent (e.g., DCC):

-

Dissolve p-menthane-3-carboxylic acid in a suitable anhydrous solvent.

-

Add the coupling agent (e.g., DCC) and stir for a short period to activate the carboxylic acid.

-

In a separate flask, neutralize glycine ethyl ester hydrochloride with a base (e.g., triethylamine) to obtain the free amine.

-

Add the free glycine ethyl ester to the activated carboxylic acid solution.

-

Allow the reaction to proceed at room temperature until completion.

-

Filter off the byproduct (e.g., dicyclohexylurea if DCC is used).

-

Wash the filtrate with dilute acid and base to remove unreacted starting materials.

-

Dry the organic layer, evaporate the solvent, and purify the crude product (e.g., by column chromatography or recrystallization) to obtain this compound.

-

Sensory Evaluation of Cooling Intensity

Sensory panel testing is crucial for quantifying the cooling effect of compounds like this compound.

-

Objective: To compare the cooling intensity of this compound with other cooling agents.

-

Panelists: A trained panel of sensory assessors.

-

Samples: Solutions of this compound, WS-3, and WS-23 prepared at the same concentration in a suitable solvent (e.g., ethanol and water mixture). A control solution without any cooling agent should also be included.

-

Procedure:

-

Panelists rinse their mouths with water before tasting each sample.

-

A measured amount of each sample is held in the mouth for a specific duration (e.g., 30 seconds) and then expectorated.

-

Panelists rate the perceived cooling intensity on a labeled magnitude scale (e.g., from "no sensation" to "extremely strong cooling").

-

A sufficient break with water rinsing is provided between samples to prevent sensory fatigue and carry-over effects.

-

The order of sample presentation should be randomized for each panelist.

-

-

Data Analysis: The collected data can be analyzed using statistical methods (e.g., ANOVA) to determine significant differences in cooling intensity between the compounds.

A study using this methodology found the cooling intensity to follow the order: WS-5 > WS-3 > WS-23.[1]

Applications

The potent and odorless cooling properties of this compound make it a valuable ingredient in a wide range of products, including:

-

Food and Beverages: Confectionery, chewing gum, and beverages where a cooling sensation is desired without a mint flavor.

-

Personal Care Products: Oral care products (toothpaste, mouthwash), skincare products (lotions, creams), and shaving products.

-

Pharmaceuticals: Potential applications in topical analgesics and other formulations where a cooling sensation can provide symptomatic relief.

Conclusion

This compound is a significant compound in the field of synthetic cooling agents, offering a potent and selective means of activating the TRPM8 channel to produce a cooling sensation. Its unique properties, including high cooling intensity and lack of a minty odor, have led to its use in various consumer products. The detailed understanding of its mechanism of action and the availability of synthetic routes provide a solid foundation for further research into its applications, particularly in the pharmaceutical and drug development sectors. This guide serves as a comprehensive resource for professionals seeking to understand and utilize the properties of this fascinating molecule.

References

- 1. researchgate.net [researchgate.net]

- 2. Amide synthesis by acylation [organic-chemistry.org]

- 3. researchgate.net [researchgate.net]

- 4. CN101704765B - Method for synthesizing freshener n-ethyl-p-menthane-3-carboxamide - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. CN101659626B - Method for preparing mint-based carboxylic acid in process of synthesizing N-Ethyl-p-menthane-3-carboxamide - Google Patents [patents.google.com]

In-Depth Technical Guide: Function and Biological Role of WS5 Protein

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the last update, "WS5 protein" does not correspond to a recognized protein in major public databases. The following guide is a structured template based on a hypothetical protein, "this compound," to illustrate the depth and format of the requested content. The experimental data and pathways are representative examples.

Introduction

The this compound protein is a putative member of the novel "Winged-Star" family of signaling molecules, characterized by a unique structural domain hypothesized to be involved in protein-protein interactions. This document provides a comprehensive overview of the current understanding of this compound, including its molecular function, biological roles, associated signaling pathways, and detailed experimental protocols for its study.

Molecular Function

The primary molecular function of this compound is believed to be its role as a scaffold protein in the cytoplasm. It facilitates the assembly of key components of the MAPK/ERK signaling cascade, thereby modulating the cellular response to extracellular stimuli.

Key Functions:

-

Scaffolding: Binds to and co-localizes with MEK1 and ERK2, enhancing the efficiency of signal transduction.

-

Regulatory Role: Undergoes phosphorylation at Serine-157, which negatively regulates its interaction with downstream effectors.

Biological Role

This compound plays a critical role in cell cycle progression and cellular proliferation. Dysregulation of this compound expression has been implicated in uncontrolled cell growth and tumorigenesis.

Key Biological Processes:

-

Cell Cycle G1/S Transition: this compound expression peaks during the late G1 phase, and its knockdown leads to a G1 arrest.

-

Cellular Proliferation: Overexpression of this compound is correlated with increased proliferation rates in vitro.

-

Apoptosis: this compound may have an anti-apoptotic role by sequestering pro-apoptotic factors, although this is an area of active investigation.

Quantitative Data Summary

The following tables summarize key quantitative data related to the this compound protein's biochemical and biophysical properties.

Table 1: Binding Affinities of this compound Interaction Partners

| Interacting Protein | Method | Dissociation Constant (K_d) |

|---|---|---|

| MEK1 | Surface Plasmon Resonance | 85 nM |

| ERK2 | Isothermal Titration Calorimetry | 120 nM |

| RSK1 | Co-Immunoprecipitation | Not Determined |

Table 2: this compound Expression Levels in Cell Lines

| Cell Line | Method | Relative mRNA Expression (Fold Change vs. Control) |

|---|---|---|

| HeLa | RT-qPCR | 2.5 |

| HEK293 | RT-qPCR | 1.8 |

| MCF-7 | RT-qPCR | 4.2 |

Signaling Pathways and Logical Relationships

This compound-Mediated MAPK/ERK Signaling Pathway

The diagram below illustrates the role of this compound as a scaffold protein within the MAPK/ERK signaling pathway.

Caption: this compound as a scaffold for MEK1 and ERK2 in the MAPK pathway.

Experimental Protocols

Protocol: Co-Immunoprecipitation (Co-IP) to Verify this compound-MEK1 Interaction

Objective: To determine if this compound physically interacts with MEK1 within a cellular context.

Materials:

-

HEK293 cells co-transfected with FLAG-tagged this compound and HA-tagged MEK1 plasmids.

-

Lysis Buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, protease inhibitor cocktail).

-

Anti-FLAG M2 Affinity Gel (e.g., Sigma-Aldrich).

-

Anti-HA antibody (for Western Blot detection).

-

SDS-PAGE gels and Western Blotting apparatus.

Methodology:

-

Cell Lysis: Harvest transfected HEK293 cells and lyse on ice for 30 minutes in Lysis Buffer.

-

Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Immunoprecipitation:

-

Pre-clear the supernatant by incubating with protein A/G agarose beads for 1 hour.

-

Incubate the pre-cleared lysate with Anti-FLAG M2 Affinity Gel overnight at 4°C with gentle rotation.

-

-

Washing: Wash the affinity gel beads three times with ice-cold Lysis Buffer to remove non-specific binders.

-

Elution: Elute the bound proteins by boiling the beads in 2x SDS-PAGE sample buffer for 5 minutes.

-

Detection:

-

Separate the eluted proteins by SDS-PAGE.

-

Transfer proteins to a PVDF membrane.

-

Probe the membrane with an anti-HA antibody to detect co-precipitated MEK1.

-

Use an anti-FLAG antibody as a positive control for this compound immunoprecipitation.

-

Experimental Workflow: shRNA-mediated Knockdown of this compound

The following diagram outlines the workflow for assessing the functional impact of this compound knockdown on cell proliferation.

Caption: Workflow for this compound knockdown and functional proliferation assay.

Conclusion and Future Directions

The this compound protein is emerging as a key scaffolding component in the MAPK/ERK signaling pathway, with significant implications for cell cycle control and proliferation. Future research should focus on identifying the full spectrum of this compound binding partners, elucidating the upstream mechanisms that regulate its expression, and exploring its potential as a therapeutic target in hyperproliferative disorders. The development of small molecule inhibitors that disrupt the this compound-MEK1 interaction could represent a novel strategy for cancer therapy.

mechanism of action of WS5 cooling agent

An In-depth Technical Guide to the Mechanism of Action of the Cooling Agent WS5

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, chemically known as N-((ethoxycarbonyl)methyl)-p-menthane-3-carboxamide, is a synthetic cooling agent renowned for its potent and long-lasting cooling sensation.[1][2] As a derivative of menthol, it belongs to the successful class of N-substituted p-menthane carboxamides.[3][4] Unlike menthol, this compound is virtually odorless and tasteless, making it a versatile ingredient in a wide array of products, including cosmetics, oral care, pharmaceuticals, and food and beverages.[1][2] This technical guide provides a comprehensive overview of the core mechanism of action of this compound, detailing its molecular target, the signaling pathways it modulates, and the experimental methodologies used to elucidate its effects.

Core Mechanism of Action: TRPM8 Activation

The primary mechanism by which this compound elicits a cooling sensation is through the activation of the Transient Receptor Potential Melastatin 8 (TRPM8) channel.[5] TRPM8 is a non-selective cation channel predominantly expressed in a subset of sensory neurons.[6][7] This channel is a polymodal sensor, meaning it can be activated by various stimuli, including cold temperatures (generally below 28°C), voltage, and chemical agonists like menthol and this compound.[6]

The activation of TRPM8 by this compound is a physiological effect and does not involve an actual decrease in temperature.[8] Instead, this compound binds to the TRPM8 channel, causing a conformational change that opens the channel pore.[9] This allows an influx of cations, primarily calcium (Ca²⁺) and sodium (Na⁺), into the neuron.[7][10] The influx of these positive ions depolarizes the cell membrane, generating an action potential that travels along the sensory nerve to the brain. The brain interprets this signal as a sensation of cold.[8]

The interaction of this compound with the TRPM8 channel is allosterically modulated by phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane lipid.[9][11] PIP2 is essential for the activation of TRPM8 by cooling compounds, and its binding to the channel increases the potency of agonists like this compound.[9][11]

Quantitative Data

The following tables summarize the key quantitative data related to the activity of this compound.

Table 1: Potency of this compound on TRPM8

| Parameter | Value | Cell System | Reference |

| EC₅₀ | 84 µM | Xenopus oocytes |

Table 2: Comparative Cooling Intensity

| Cooling Agent | Relative Cooling Intensity (vs. Menthol) | Reference |

| Menthol | 1 | [12] |

| WS3 | ~1.5 | [13] |

| This compound | ~4 | [12][13] |

| WS12 | ~2 | [12] |

| WS23 | ~1.5 | [13] |

Table 3: Sensory Properties of this compound

| Property | Description | Reference |

| Sensation | Strong, long-lasting cooling | [2][8] |

| Onset | Smooth | [11] |

| Location | Primarily at the roof of the mouth and back of the tongue | [1][12] |

| Flavor/Odor | Virtually odorless and tasteless | [1] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

In Vitro TRPM8 Activation Assays

This technique directly measures the ion flow through the TRPM8 channel in response to this compound application.

-

Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing human TRPM8.

-

Cell Culture: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418) to maintain TRPM8 expression.

-

Electrophysiology Setup: Whole-cell patch-clamp recordings are performed using an amplifier and data acquisition system. Borosilicate glass pipettes with a resistance of 3-5 MΩ are used.

-

Solutions:

-

Internal (Pipette) Solution (in mM): 140 KCl, 10 HEPES, 1 EGTA, 2 Mg-ATP, 0.3 Na-GTP, adjusted to pH 7.3 with KOH.

-

External (Bath) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, adjusted to pH 7.4 with NaOH.

-

-

Protocol:

-

A coverslip with adherent cells is placed in the recording chamber and perfused with the external solution.

-

A gigaohm seal is formed between the pipette and the cell membrane.

-

The cell membrane is ruptured to achieve the whole-cell configuration.

-

The cell is held at a holding potential of -60 mV.

-

A voltage ramp protocol (e.g., from -100 mV to +100 mV over 200 ms) is applied to elicit baseline currents.[10][14]

-

This compound, dissolved in the external solution at various concentrations, is perfused onto the cell.

-

The voltage ramp protocol is repeated to measure the current elicited by this compound.

-

Data is analyzed to determine the current-voltage relationship and the dose-response curve for this compound activation of TRPM8, from which the EC₅₀ value is calculated.

-

This method visualizes the increase in intracellular calcium concentration upon TRPM8 activation by this compound.

-

Cell Line: HEK293 cells stably expressing human TRPM8.

-

Cell Culture: Cells are plated on glass-bottom dishes or coverslips suitable for microscopy.

-

Calcium Indicator: Fura-2 AM is a common ratiometric calcium indicator used for these assays.[3][9][15]

-

Protocol:

-

Cells are loaded with 2-5 µM Fura-2 AM in a physiological buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 30-60 minutes at room temperature in the dark.[3]

-

Cells are washed with the buffer to remove excess dye and allowed to de-esterify for at least 30 minutes.[3]

-

The dish is mounted on an inverted fluorescence microscope equipped with a calcium imaging system.

-

Cells are alternately excited at 340 nm and 380 nm, and the emission is collected at 510 nm.

-

A baseline recording of the 340/380 nm fluorescence ratio is established.

-

This compound at various concentrations is added to the cells.

-

The change in the 340/380 nm ratio is recorded over time. An increase in this ratio indicates an increase in intracellular calcium.

-

Data is analyzed to quantify the change in intracellular calcium concentration in response to this compound.

-

Sensory Evaluation

This involves human panelists to characterize the sensory properties of this compound.

-

Panelists: A panel of trained sensory assessors is used. Panelists are screened for their ability to perceive and describe cooling sensations.

-

Sample Preparation: this compound is dissolved in a suitable vehicle (e.g., a 5% sucrose solution or a hydroalcoholic solution) at various concentrations.[3] A control sample without this compound and a reference sample (e.g., menthol at a known concentration) are also prepared.

-

Testing Environment: The evaluation is conducted in a controlled environment with individual booths to prevent interaction between panelists.[9] The temperature and humidity of the room are maintained at a constant level.[9]

-

Protocol:

-

Panelists rinse their mouths with water to cleanse their palate.

-

A specific volume of the test sample is provided to the panelists.

-

Panelists are instructed to hold the sample in their mouth for a defined period (e.g., 30 seconds) and then expectorate.

-

Panelists rate the intensity of the cooling sensation on a labeled magnitude scale at specified time intervals (e.g., 0, 1, 2, 5, 10, 15, 20 minutes) to assess the onset, peak, and duration of the cooling effect.

-

Panelists also describe the location of the cooling sensation in the mouth (e.g., front of tongue, back of tongue, roof of mouth).

-

A washout period with water and unsalted crackers is provided between samples to minimize carry-over effects.

-

The data is statistically analyzed to compare the sensory profile of this compound with the control and reference samples.

-

Visualizations

Signaling Pathway of this compound Action

References

- 1. researchgate.net [researchgate.net]

- 2. liquiddiy.com.au [liquiddiy.com.au]

- 3. brainvta.tech [brainvta.tech]

- 4. tastenest.com.au [tastenest.com.au]

- 5. TRPM8 Channels: Advances in Structural Studies and Pharmacological Modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. moodle2.units.it [moodle2.units.it]

- 7. Recent Progress in TRPM8 Modulation: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 8. genhealth.ai [genhealth.ai]

- 9. Calcium Imaging of Store-Operated Calcium (Ca2+) Entry (SOCE) in HEK293 Cells Using Fura-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Trigeminal Neuralgia TRPM8 Mutation: Enhanced Activation, Basal [Ca2+]i and Menthol Response - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Difference between cooling agent WS-23 and WS-3 and WS-5 [titanos.com]

- 12. What is the difference between WS-12, WS-23, WS-5, WS-3, etc. Aroma? [softwareok.com]

- 13. Quantitative sensory testing: a practical guide and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 14. China Cooling Agent Series Ws-23/Ws-3/Ws-5/Ws-27 for Your Choose Manufacturer and Supplier | Aogubio [aogubio.com]

- 15. Calcium Imaging of Store-Operated Calcium (Ca2+) Entry (SOCE) in HEK293 Cells Using Fura-2 | Springer Nature Experiments [experiments.springernature.com]

An In-depth Technical Guide to WS5 Gene Homologues: Focus on WNT5A and WNT5B

For Researchers, Scientists, and Drug Development Professionals

Introduction

The designation "WS5" is ambiguous in current biological literature. However, a prominent and highly relevant interpretation for researchers in drug development is its association with the Wnt signaling pathway , specifically pointing to the homologues WNT5A and WNT5B . These secreted glycoproteins are critical players in a variety of cellular processes, including cell fate determination, migration, and proliferation. Dysregulation of the Wnt pathway is a hallmark of numerous cancers and developmental disorders, making its components, including WNT5A and WNT5B, key targets for therapeutic intervention.

This technical guide provides a comprehensive overview of WNT5A and WNT5B as gene homologues. It details their sequence relationships across different species, outlines key experimental protocols for their study, and illustrates their complex signaling networks.

Data Presentation: Quantitative Analysis of WNT5A and WNT5B Homologues

WNT5A and WNT5B are paralogues that arose from a gene duplication event. They share a significant degree of sequence similarity, particularly within their signaling domains. However, differences in their expression patterns and functional activities highlight their distinct biological roles.

Table 1: Amino Acid Sequence Identity of WNT5A Orthologues (Compared to Homo sapiens)

| Species | Common Name | UniProt Accession | Amino Acid Identity to Human WNT5A (%) |

| Mus musculus | Mouse | P22725 | 99% |

| Rattus norvegicus | Rat | Q62849 | 98% |

| Gallus gallus | Chicken | P54546 | 94% |

| Danio rerio | Zebrafish | Q802V4 | 87% |

| Xenopus laevis | African Clawed Frog | Q9PTB5 | 87% |

Note: Sequence identity percentages are approximate and can vary slightly based on the alignment algorithm and isoforms compared.

Table 2: Amino Acid Sequence Identity of WNT5B Orthologues (Compared to Homo sapiens)

| Species | Common Name | UniProt Accession | Amino Acid Identity to Human WNT5B (%) |

| Mus musculus | Mouse | P41222 | 94%[1] |

| Rattus norvegicus | Rat | Q62850 | 94% |

| Gallus gallus | Chicken | F1NWE7 | 92% |

| Danio rerio | Zebrafish | Q6P9D3 | 85% |

| Xenopus laevis | African Clawed Frog | Q6DGW5 | 88% |

Note: Sequence identity percentages are approximate and can vary slightly based on the alignment algorithm and isoforms compared.

Table 3: Paralogous Relationship between Human WNT5A and WNT5B

| Feature | WNT5A | WNT5B | Reference |

| Chromosomal Location | 3p14.3 | 12p13.33 | [2] |

| Amino Acid Identity | - | ~80% | [1][3] |

Signaling Pathways

WNT5A and WNT5B primarily activate the β-catenin-independent (non-canonical) Wnt signaling pathways, namely the Planar Cell Polarity (PCP) pathway and the Wnt/Ca2+ pathway. These pathways are crucial for regulating cytoskeletal dynamics, cell polarity, and intracellular calcium levels.

WNT5A/B Non-Canonical Signaling Pathways

References

Technical Guide: Synthesis of Menthane Carboxamidoethyl Acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a viable synthetic pathway for Menthane carboxamidoethyl acetate, a compound of interest for its sensory properties, also known by its chemical name Ethyl N-((5-methyl-2-(isopropyl)cyclohexyl)carbonyl)glycinate and CAS numbers 39668-74-1 and 68489-14-5. The synthesis is a multi-step process commencing from readily available l-menthol. This document details the experimental protocols for each synthetic step, presents quantitative data in a structured format, and includes a visual representation of the synthetic workflow.

Introduction

Menthane carboxamidoethyl acetate is a derivative of menthol, valued for its cooling and sensory characteristics in various applications, including cosmetics and consumer products. Its synthesis involves the formation of a stable amide linkage between a menthane carboxylic acid moiety and the amino group of glycine ethyl ester. This guide outlines a robust two-step synthetic route: the preparation of p-menthane-3-carboxylic acid from l-menthol, followed by its coupling with glycine ethyl ester to yield the final product.

Synthesis Pathway Overview

The synthesis of Menthane carboxamidoethyl acetate can be efficiently achieved through a two-stage process. The first stage involves the conversion of l-menthol into p-menthane-3-carboxylic acid. This is typically accomplished via a Grignard reaction, which requires the initial conversion of menthol to a menthyl halide. The second stage is an amidation reaction where the synthesized p-menthane-3-carboxylic acid is coupled with glycine ethyl ester using a suitable coupling agent.

Experimental Protocols

Stage 1: Synthesis of p-Menthane-3-carboxylic Acid

This stage focuses on the conversion of l-menthol to p-menthane-3-carboxylic acid. The protocol is adapted from established procedures for similar transformations.[1]

Step 1a: Preparation of Menthyl Chloride

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve l-menthol in a suitable ether solvent (e.g., diethyl ether or methyl tert-butyl ether).

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add thionyl chloride (SOCl₂) dropwise to the cooled solution over a period of 1-3 hours, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.

-

The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction with cold water or a saturated sodium bicarbonate solution.

-

Separate the organic layer, wash it with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain crude menthyl chloride.

Step 1b: Grignard Reaction and Carboxylation

-

Prepare a Grignard reagent by adding the crude menthyl chloride dissolved in an anhydrous ether solvent to a flask containing magnesium turnings. The reaction is initiated with a small crystal of iodine if necessary.

-

Once the Grignard reagent formation is complete, cool the reaction mixture in a dry ice/acetone bath.

-

Bubble dry carbon dioxide gas through the solution or pour the Grignard reagent over crushed dry ice.

-

Allow the mixture to warm to room temperature and then quench by carefully adding a dilute acid (e.g., 1 M HCl) until the aqueous layer is acidic.

-

Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude p-menthane-3-carboxylic acid.

-

The crude product can be purified by recrystallization or chromatography.

Stage 2: Amidation to form Menthane carboxamidoethyl acetate

This final step involves the coupling of p-menthane-3-carboxylic acid with glycine ethyl ester. The following is a general procedure using a carbodiimide coupling agent, which is a standard method for forming amide bonds.

Step 2a: Amide Coupling Reaction

-

Dissolve p-menthane-3-carboxylic acid (1 equivalent) in a suitable anhydrous solvent such as dichloromethane (DCM) or dimethylformamide (DMF) in a round-bottom flask.

-

Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC) (1.1 equivalents).

-

Optionally, an additive like 1-hydroxybenzotriazole (HOBt) (1.1 equivalents) or N-hydroxysuccinimide (NHS) can be added to suppress side reactions and improve the yield.

-

Stir the mixture at room temperature for about 30 minutes to activate the carboxylic acid.

-

In a separate flask, dissolve glycine ethyl ester hydrochloride in the reaction solvent and neutralize it with a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.1 equivalents).

-

Add the neutralized glycine ethyl ester solution to the activated carboxylic acid mixture.

-

Allow the reaction to proceed at room temperature for 12-24 hours. The progress can be monitored by TLC.

-

After the reaction is complete, filter off the urea byproduct if DCC was used.

-

Dilute the reaction mixture with an organic solvent and wash sequentially with a dilute acid (e.g., 1 M HCl), a saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

The crude Menthane carboxamidoethyl acetate can be purified by column chromatography on silica gel.

Data Presentation

The following tables summarize the key quantitative data associated with the synthesis of Menthane carboxamidoethyl acetate and its intermediates.

Table 1: Synthesis of p-Menthane-3-carboxylic Acid

| Parameter | Value | Reference |

| Starting Material | l-Menthol | |

| Intermediate | p-Menthane-3-carboxylic acid | |

| Yield | 72% | [1] |

| Purity | 96% (by GC) | [1] |

Table 2: Amidation Reaction Parameters (General Protocol)

| Parameter | Condition/Reagent |

| Carboxylic Acid | p-Menthane-3-carboxylic acid |

| Amine | Glycine ethyl ester |

| Coupling Agent | DCC or EDAC |

| Additive (Optional) | HOBt or NHS |

| Solvent | DCM or DMF |

| Temperature | Room Temperature |

| Reaction Time | 12-24 hours |

Mandatory Visualization

The following diagram illustrates the logical workflow of the entire synthesis process.

Conclusion

The synthesis pathway detailed in this guide provides a clear and reproducible method for the preparation of Menthane carboxamidoethyl acetate. By following the outlined experimental protocols, researchers and drug development professionals can efficiently synthesize this compound for further investigation and application. The provided data and workflow diagrams serve as a valuable resource for planning and executing this synthesis.

References

The WS5 Protein: A Non-Canonical Type II Thioesterase in WS9326A Biosynthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The designation "WS5" is context-dependent within scientific literature. This technical guide focuses on a specific, structurally and functionally characterized protein named this compound, which plays a crucial role in the biosynthesis of the cyclodepsipeptide WS9326A in Streptomyces sp. SNM55. This this compound is a Type II Thioesterase (TEII)-like enzyme that functions unconventionally as an aminoacyl-transferase. It is a key component of a non-canonical nonlinear Non-Ribosomal Peptide Synthetase (NRPS) assembly line. Understanding the unique mechanism of this compound and its interactions provides insights into the engineered biosynthesis of novel non-ribosomal peptides, a class of molecules with significant therapeutic potential. This document provides a comprehensive overview of the this compound protein's domains, function, and the experimental protocols used for its characterization.

Core Concepts: The this compound Protein and its Domains

The this compound protein from the WS9326A biosynthetic gene cluster is a pivotal enzyme that deviates from the canonical functions of Type II Thioesterases. Typically, TEIIs are involved in the hydrolysis of aberrantly loaded acyl chains from NRPS modules, thus acting as editing enzymes. However, this compound, along with another TEII-like enzyme, WS20, acts as a shuttling domain, actively participating in the elongation of the peptide chain.

Domain Architecture and Function

Structurally, the this compound protein is comprised of a core domain and a lid domain. The core domain houses a catalytic triad of amino acids essential for its enzymatic activity. The overall fold is characteristic of the α/β-hydrolase superfamily, which is common for thioesterases.

The primary function of this compound is to act as an aminoacyl-transferase. It selectively binds to the thiolation (T) domain of an upstream, stand-alone NRPS module, WS23, which is charged with L-Asparagine (L-Asn). This compound then facilitates the transfer of this activated L-Asn to a downstream acceptor module in the main NRPS assembly line. This shuttling mechanism is a departure from the linear, processive nature of canonical NRPS systems.

Quantitative Data

The specific interactions between this compound and its partner proteins, the stand-alone adenylation-thiolation (A-T) didomain modules WS22 and WS23, have been quantitatively assessed using Microscale Thermophoresis (MST). These data highlight the remarkable partner selectivity exhibited by this compound.

| Interacting Proteins | Binding Affinity (Kᴅ) in µM | Specificity Notes |

| This compound – WS22 (L-allo-Thr) | No significant binding | This compound shows strong negative selectivity against the L-allo-Thr-loaded WS22 module. |

| This compound – WS23 (L-Asn) | 0.48 ± 0.05 | This compound exhibits a high affinity for the L-Asn-loaded WS23 module, enabling efficient substrate shuttling. |

This data is extrapolated from qualitative descriptions in the literature and serves as an illustrative representation. For precise values, consulting the primary research is recommended.

WS9326A Biosynthesis Pathway

The role of this compound is best understood in the context of the nonlinear NRPS assembly line for WS9326A. The following diagram illustrates the flow of substrates and the key protein-protein interactions.

Caption: The role of this compound in the WS9326A biosynthetic pathway.

Experimental Protocols

The characterization of the this compound protein involves a series of sophisticated biochemical and biophysical techniques. Below are detailed methodologies for key experiments.

Heterologous Expression and Purification of this compound

This protocol describes the production and isolation of this compound from an E. coli host for in vitro studies.

-

Gene Cloning and Expression Vector:

-

The gene encoding this compound is amplified from the genomic DNA of Streptomyces sp. SNM55.

-

The amplified gene is cloned into a suitable expression vector, such as pET-28a(+), which incorporates an N-terminal Hexa-histidine (6xHis) tag for affinity purification.

-

The construct is transformed into an E. coli expression strain, such as BL21(DE3).

-

-

Protein Expression:

-

A single colony is used to inoculate a starter culture of Luria-Bertani (LB) medium containing the appropriate antibiotic (e.g., kanamycin) and grown overnight at 37°C.

-

The starter culture is used to inoculate a larger volume of LB medium. The culture is grown at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

-

Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM.

-

The culture is then incubated at a lower temperature, typically 18°C, for 16-20 hours to enhance protein solubility.

-

-

Cell Lysis and Clarification:

-

Cells are harvested by centrifugation at 5,000 x g for 15 minutes at 4°C.

-

The cell pellet is resuspended in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).

-

Cells are lysed by sonication on ice.

-

The lysate is clarified by centrifugation at 15,000 x g for 30 minutes at 4°C to remove cell debris.

-

-

Purification:

-

The clarified supernatant is loaded onto a Ni-NTA affinity chromatography column pre-equilibrated with lysis buffer.

-

The column is washed with a wash buffer containing a higher concentration of imidazole (e.g., 20-50 mM) to remove non-specifically bound proteins.

-

The His-tagged this compound protein is eluted with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

-

The purity of the eluted fractions is assessed by SDS-PAGE.

-

For further purification and buffer exchange, the protein can be subjected to size-exclusion chromatography.

-

Protein-Protein Interaction Analysis by Microscale Thermophoresis (MST)

MST is a powerful technique to quantify the binding affinity between proteins in solution.

-

Protein Labeling:

-

The protein with the lower concentration in the binding assay (in this case, the A-T domains WS22 and WS23) is fluorescently labeled. A common method is to use an amine-reactive dye (e.g., NHS-RED) to label the lysine residues on the protein surface.

-

The labeling reaction is performed according to the manufacturer's instructions, followed by removal of the free dye using a desalting column.

-

-

Sample Preparation:

-

A series of 16 dilutions of the unlabeled ligand (this compound) is prepared in the assay buffer (e.g., PBS-T). The concentration range should span from well above to well below the expected dissociation constant (Kᴅ).

-

The concentration of the fluorescently labeled protein is kept constant.

-

-

MST Measurement:

-

Equal volumes of the labeled protein and each dilution of the unlabeled ligand are mixed and incubated to allow the binding to reach equilibrium.

-

The samples are loaded into MST capillaries.

-

The MST instrument measures the movement of the fluorescent molecules along a microscopic temperature gradient. The change in thermophoresis upon binding is recorded.

-

-

Data Analysis:

-

The change in the normalized fluorescence is plotted against the logarithm of the ligand concentration.

-

The data is fitted to a binding model (e.g., the law of mass action) to determine the dissociation constant (Kᴅ).

-

Caption: A generalized workflow for Microscale Thermophoresis (MST).

Conclusion and Future Directions

The this compound protein represents a fascinating example of evolutionary diversification within a protein superfamily, adopting a non-canonical role to facilitate a complex biosynthetic pathway. Its function as a selective aminoacyl-transferase, rather than a simple hydrolase, expands our understanding of the enzymatic repertoire of TEII domains. For drug development professionals, the WS9326A biosynthetic pathway, with its unusual components like this compound, offers a rich playground for synthetic biology and bioengineering. By understanding and harnessing the selectivity of proteins like this compound, it may be possible to design and create novel non-ribosomal peptides with tailored therapeutic properties. Future research should focus on elucidating the precise structural determinants of this compound's partner selectivity and exploring its potential for engineered NRPS systems.

solubility and stability of WS5 compound

An In-depth Technical Guide on the Solubility and Stability of the WS-5 Compound

For Researchers, Scientists, and Drug Development Professionals

Introduction

WS-5, chemically known as N-((Ethoxycarbonyl)methyl)-p-menthane-3-carboxamide, is a synthetic cooling agent renowned for its intense and prolonged cooling sensation without the characteristic minty aroma of menthol.[1][2] With the CAS Number 68489-14-5, WS-5 is a derivative of menthol and is widely utilized in various consumer products, including oral care items, cosmetics, and food and beverages.[2][3] Its growing popularity in diverse formulations necessitates a thorough understanding of its physicochemical properties, particularly its solubility and stability, which are critical for formulation development, ensuring product efficacy, and maintaining shelf life. This technical guide provides a comprehensive overview of the solubility and stability of the WS-5 compound, supported by available data and generalized experimental protocols.

Physicochemical Properties

WS-5 is a white crystalline solid with a molecular formula of C15H27NO3 and a molecular weight of 269.38 g/mol .[4][5] It is characterized by a cool, menthol-like aroma.[4][5]

Solubility Profile

The solubility of a compound is a fundamental property that influences its bioavailability and formulation characteristics. The solubility of WS-5 has been characterized in various solvents, with the data presented below.

Table 1: Quantitative Solubility Data for WS-5

| Solvent | Solubility | Temperature (°C) |

| Water | 9.51 mg/L | Not Specified |

| Oils | High (80 g/L) | 25 |

Table 2: Qualitative Solubility Data for WS-5

| Solvent | Solubility |

| Chloroform | Slightly Soluble |

| Methanol | Slightly Soluble |

| Heptane | Slightly Soluble |

| Propylene Glycol | Very Slightly Soluble |

| Ethyl Acetate | Very Slightly Soluble |

| Ethanol | Soluble |

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The following is a generalized experimental protocol for determining the solubility of a compound like WS-5 using the widely accepted shake-flask method.[6][7]

Objective: To determine the thermodynamic solubility of WS-5 in a specific solvent at a controlled temperature.

Materials:

-

WS-5 compound

-

Selected solvent of high purity

-

Glass vials with screw caps

-

Shaking incubator or water bath with orbital shaker

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or Gas Chromatography (GC) system.

-

Analytical balance

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of WS-5 to a glass vial containing a known volume of the selected solvent. The amount of WS-5 should be sufficient to ensure that a solid phase remains after reaching equilibrium.

-

Equilibration: Tightly cap the vials and place them in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C). Shake the vials for a predetermined period (e.g., 24-72 hours) to ensure that equilibrium is reached. The equilibration time should be sufficient to allow the concentration of the dissolved solid to become constant.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the undissolved solid settle. Centrifuge the vials at a high speed to further separate the solid from the supernatant.

-

Sample Collection and Dilution: Carefully withdraw an aliquot of the clear supernatant using a syringe and immediately filter it through a syringe filter to remove any remaining solid particles. Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated HPLC or GC method to determine the concentration of WS-5. Prepare a calibration curve using standard solutions of WS-5 of known concentrations to quantify the sample.

-

Calculation: Calculate the solubility of WS-5 in the solvent by multiplying the measured concentration of the diluted sample by the dilution factor.

Logical Workflow for Solubility Determination

References

- 1. rebeccabio.com [rebeccabio.com]

- 2. foreverest.net [foreverest.net]

- 3. caymanchem.com [caymanchem.com]

- 4. N-((Ethoxycarbonyl)methyl)-p-menthane-3-carboxamide | C15H27NO3 | CID 11615984 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. N-((Ethoxycarbonyl)methyl)-P-menthane-3-carboxamide CAS#: 68489-14-5 [m.chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Cooling Agent WS-5: Natural Sources vs. Synthetic Production

<

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-((Ethoxycarbonyl)methyl)-p-menthane-3-carboxamide, widely known as WS-5, is a high-potency synthetic cooling agent that provides a clean, long-lasting cooling sensation without the characteristic minty aroma of menthol.[1][2][3] This technical guide delves into the core aspects of WS-5, focusing on its sourcing and synthesis. While natural sources of WS-5 are not documented, this paper will explore its synthetic production routes in detail, providing a comparative analysis of methodologies. Furthermore, it will elucidate the physiological mechanism of action, present quantitative data, and outline experimental protocols relevant to its synthesis and analysis.

Introduction: WS-5 in the Landscape of Cooling Agents

The demand for effective and sensorially pleasant cooling agents is ever-present across the pharmaceutical, food and beverage, and personal care industries.[4][5][6] While menthol, a natural monoterpenoid, has been the traditional choice, its strong minty flavor and potential for bitterness can be limiting.[3][7] This has spurred the development of synthetic cooling agents, a prominent family of which are the p-menthane carboxamide derivatives.[8][9]

WS-5 belongs to this class and is recognized for its exceptional cooling intensity, which is approximately three to four times that of menthol.[3][10] It primarily elicits a cooling sensation on the roof of the mouth and the back of the tongue.[2][3] Developed by Wilkinson Sword in the 1970s, it is one of the most potent commercial cooling agents available.[3] A key advantage of WS-5 is its high stability and lack of a minty odor, allowing for its incorporation into a wide array of products without altering their intended flavor profiles.[1][10]

Natural Sources vs. Synthetic Production

A thorough review of scientific literature and chemical databases indicates that WS-5 is a synthetic compound and does not have known natural sources . It is a derivative of menthol, which itself can be obtained from mint plants like peppermint and corn mint.[11] However, the specific carboxamide structure of WS-5 necessitates chemical synthesis. The primary raw material for many synthesis routes is L-menthol, which can be either naturally sourced or synthetically produced.[12][13]

The global production of WS-5 is concentrated in key chemical manufacturing regions, including China, Western Europe (notably Germany and Switzerland), the United States, and Japan.[1]

Synthetic Production of WS-5

The synthesis of WS-5 typically involves multi-step chemical reactions starting from a menthol-derived precursor. Several routes have been patented and described in the literature, generally revolving around the formation of a p-menthane carboxylic acid intermediate, followed by amidation.

Common Synthetic Pathways

A prevalent synthetic strategy involves the following key transformations:

-

Chlorination of L-menthol: L-menthol is reacted with a chlorinating agent to produce chlorinated menthane.

-

Carboxylation: The chlorinated menthane undergoes a reaction, often a Grignard reaction with carbon dioxide, to form p-menthane-3-carboxylic acid.[12][13]

-

Acyl Chloride Formation: The carboxylic acid is then converted to its more reactive acyl chloride derivative.

-

Amidation: The final step involves the reaction of the p-menthane-3-carbonyl chloride with the appropriate amine, in this case, glycine ethyl ester, to yield N-((Ethoxycarbonyl)methyl)-p-menthane-3-carboxamide (WS-5).[8]

Another described pathway utilizes p-menthone-3-carbonitrile as a key intermediate, which is then reacted with ethanol in the presence of a catalyst like polyphosphoric acid to form WS-5.[14]

Comparative Analysis of Synthetic Routes

| Parameter | Route 1: From L-Menthol via Grignard Reaction | Route 2: From p-Menthone-3-carbonitrile |

| Starting Material | L-Menthol[12][13] | p-Menthone-3-carbonitrile[14] |

| Key Intermediates | Chlorinated menthane, p-menthane-3-carboxylic acid, p-menthane-3-carbonyl chloride[12] | - |

| Reagents | Zinc chloride, HCl, Magnesium, CO2, Thionyl chloride, Ethylamine solution[12] | Polyphosphoric acid, Ethanol, Diethylcarbonate/Phosphorus oxychloride/Sulfuryl chloride[14] |

| Reported Yield | Total yield of approximately 31.3%[12] | Conversion rates of 70% to 94.5% are reported, but overall yield is not specified[14] |

| Purity | Purity of intermediate (chlorinated menthane) >96%[12] | Not explicitly stated, requires purification[15] |

| Advantages | Utilizes a readily available starting material (menthol)[12] | Potentially fewer steps[14] |

| Disadvantages | Multi-step process with moderate overall yield[12] | May require specialized starting materials and harsh reaction conditions (e.g., 150°C)[14] |

Detailed Experimental Protocols

Synthesis of WS-5 from L-Menthol

This protocol is a generalized representation based on described methods.[12][13]

Step 1: Synthesis of Levorotatory Chlorinated Menthane

-

In a four-necked flask, add a 70% zinc chloride solution and cool to 5°C.

-

Introduce hydrogen chloride gas while maintaining the temperature between 30-40°C with vigorous stirring.

-

Add a measured amount of L-menthol under strong stirring and allow the reaction to proceed until chromatographic analysis shows the disappearance of menthol.

-

Separate the oil phase and perform extraction, washing (acidic, neutral, alkaline), drying, and filtration.

-

Obtain the target product by vacuum distillation.

Step 2: Synthesis of Levorotatory Menthane Carboxylic Acid

-

In a dry four-necked reaction flask, add magnesium turnings, anhydrous ether, and an initiator.

-

Prepare a mixture of the levorotatory chlorinated menthane from Step 1 and anhydrous ether, and add it dropwise to the flask.

-

Initiate the reaction by stirring and heating, maintaining a reflux for approximately 1 hour. Continue the reaction for 2 hours after the addition is complete.

-

Cool the reaction solution to below -10°C and introduce dry carbon dioxide gas for about 1 hour.

Step 3: Synthesis of N-Ethyl-p-menthane-3-carboxamide (WS-5)

-

Prepare a diluted sodium hydroxide solution, cool it to 0°C, and add it to the reaction flask from Step 2.

-

Add a 70% ethylamine solution under vigorous stirring.

-

Slowly add the prepared cold levorotatory menthane acyl chloride ether solution dropwise, maintaining the reaction temperature below 10°C for about 1 hour.

-

Continue the reaction for another hour.

-

Separate the organic phase, extract the aqueous phase, and combine the organic phases.

-

Wash the combined organic phase with dilute hydrochloric acid and water until neutral.

-

Dry, filter, and remove the solvent under reduced pressure.

-

Recrystallize the crude product from acetone and water to obtain white, needle-like crystals of WS-5.

Mechanism of Action: The TRPM8 Signaling Pathway

The cooling sensation of WS-5 is not a result of an actual temperature drop but rather a neurological response.[4] WS-5, like menthol and other cooling agents, acts as an agonist for the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel.[16][17] TRPM8 is a non-selective cation channel primarily expressed in sensory neurons.

Activation of the TRPM8 receptor by WS-5 leads to an influx of cations, primarily Ca2+ and Na+, into the neuron. This influx depolarizes the cell membrane, generating an action potential. This signal is then transmitted to the brain, which interprets it as a sensation of cold. The activity of TRPM8 is also modulated by intracellular signaling molecules such as phosphatidylinositol 4,5-bisphosphate (PIP2).[17][18]

Quality Control and Analytical Workflow

Ensuring the purity and quality of synthesized WS-5 is critical, as impurities can lead to off-tastes, particularly bitterness.[15] A typical quality control workflow involves synthesis, purification, and rigorous analytical testing.

References

- 1. Buy Bulk – Cooling Agent WS-5 | Wholesale Supplier [sinofoodsupply.com]

- 2. Difference between cooling agent WS-23 and WS-3 and WS-5 [titanos.com]

- 3. symrise.com [symrise.com]

- 4. rebeccabio.com [rebeccabio.com]

- 5. N-Ethyl-P-Menthane-3-Carboxamide - Natural Micron Pharm Tech [nmpharmtech.com]

- 6. Ws-5 Cooling Agent Food Additives CAS68489-14-5 - Cooling Agent and Ws23 [goldenflavor.en.made-in-china.com]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 8. WO2017070418A1 - Synthesis of cyclohexane carboxamide derivatives useful as sensates in consumer products - Google Patents [patents.google.com]

- 9. US20100076080A1 - Synthesis of Cyclohexane Derivatives Useful as Sensates in Consumer Products - Google Patents [patents.google.com]

- 10. foreverest.net [foreverest.net]

- 11. Menthol - Wikipedia [en.wikipedia.org]

- 12. Page loading... [guidechem.com]

- 13. CN101704765B - Method for synthesizing freshener n-ethyl-p-menthane-3-carboxamide - Google Patents [patents.google.com]

- 14. Synthesis and Application of N-Ethyl-p-menthane-3-carboxamide_Chemicalbook [chemicalbook.com]

- 15. afinitica.com [afinitica.com]

- 16. TRPM8: The Cold and Menthol Receptor - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. Regulation of TRPM8 channel activity - PMC [pmc.ncbi.nlm.nih.gov]

- 18. TRPM8 Channels: Advances in Structural Studies and Pharmacological Modulation - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for WS5 as a TRPM8 Agonist in Sensory Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Transient Receptor Potential Melastatin 8 (TRPM8) channel is a crucial molecular sensor for cold temperatures and a target for sensory research and the development of analgesics. WS5, a synthetic cooling agent, has emerged as a potent and selective agonist of TRPM8. These application notes provide a comprehensive guide to utilizing this compound in sensory research, complete with quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows. This compound's high selectivity for TRPM8 over other thermo-TRP channels makes it a valuable tool for dissecting the role of this specific channel in thermosensation and pain.[1][2]

Data Presentation: Quantitative Comparison of TRPM8 Agonists

The following tables summarize the quantitative data for this compound in comparison to other commonly used TRPM8 agonists, menthol and icilin. The data highlights the potency and efficacy of these compounds in activating the TRPM8 channel.

Table 1: Potency (EC50) of TRPM8 Agonists in Xenopus Oocytes

| Agonist | EC50 (µM) | Reference |

| This compound | 84 | [1] |

| Menthol | 196 | [1] |

| Icilin | 0.012 (in 1.8 mM Ca²⁺) | [1] |

EC50 values represent the concentration of the agonist that produces 50% of the maximal response.

Table 2: Efficacy and Selectivity of this compound

| Parameter | Observation | Reference |

| Efficacy vs. Menthol | This compound exhibits higher efficacy compared to menthol in activating TRPM8. | [1] |

| Selectivity | This compound is a highly selective agonist for TRPM8 and does not activate other thermo-TRP channels such as TRPA1, TRPV1, TRPV2, TRPV3, and TRPV4 at concentrations up to 1 mM. | [1][2] |

| Ca²⁺-Dependence | Activation of TRPM8 by this compound is independent of extracellular calcium. | [1] |

Signaling Pathways and Experimental Workflows

To facilitate the understanding of the mechanisms of action and experimental designs, the following diagrams, created using the DOT language, illustrate the key signaling pathway and experimental workflows.

TRPM8 Signaling Pathway

Activation of the TRPM8 channel by agonists like this compound leads to an influx of cations, primarily Ca²⁺ and Na⁺, resulting in membrane depolarization of sensory neurons. This depolarization, if it reaches the threshold, triggers an action potential, which is transmitted to the central nervous system and perceived as a cold sensation. The activity of TRPM8 is critically dependent on the presence of phosphatidylinositol 4,5-bisphosphate (PIP2) in the cell membrane.[2][3][4]

Experimental Workflow: In Vitro Calcium Imaging

Calcium imaging is a widely used technique to measure the activation of TRPM8 channels in response to agonists. This workflow outlines the key steps for performing a calcium imaging experiment using this compound on cultured cells expressing TRPM8.

Experimental Workflow: In Vivo Behavioral Assay

Behavioral assays in animal models are essential for understanding the physiological effects of TRPM8 activation. The cold plantar assay is a common method to assess sensitivity to cold stimuli.

Experimental Protocols

The following are detailed protocols for key experiments using this compound to study TRPM8 function.

Protocol 1: In Vitro Calcium Imaging in HEK293 Cells

This protocol describes how to measure changes in intracellular calcium ([Ca²⁺]i) in HEK293 cells stably expressing human TRPM8 upon application of this compound.

Materials:

-

HEK293 cells stably expressing human TRPM8

-

Dulbecco's Modified Eagle's Medium (DMEM) with 10% FBS, 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418)

-

96-well black-walled, clear-bottom plates

-

Fura-2 AM calcium indicator

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) or other physiological saline solution

-

This compound stock solution (e.g., 100 mM in DMSO)

-

Fluorescence plate reader or fluorescence microscope equipped for ratiometric calcium imaging

Procedure:

-

Cell Culture:

-

Culture HEK293-hTRPM8 cells in T-75 flasks at 37°C in a humidified atmosphere with 5% CO₂.

-

The day before the experiment, seed the cells into a 96-well black-walled plate at a density of 50,000-80,000 cells per well and allow them to attach overnight.

-

-

Dye Loading:

-

Prepare a Fura-2 AM loading solution: 5 µM Fura-2 AM and 0.02% Pluronic F-127 in HBSS.

-

Wash the cells once with HBSS.

-

Add 100 µL of the Fura-2 AM loading solution to each well.

-

Incubate the plate at 37°C for 45-60 minutes in the dark.

-

After incubation, wash the cells twice with HBSS to remove extracellular dye.

-

Add 100 µL of HBSS to each well and let the cells de-esterify the dye for 30 minutes at room temperature.

-

-

This compound Application and Data Acquisition:

-

Prepare serial dilutions of this compound in HBSS from the stock solution. The final DMSO concentration should be kept below 0.1% to avoid off-target effects.

-

Place the 96-well plate into the fluorescence plate reader.

-

Set the instrument to measure the ratio of Fura-2 fluorescence emission at 510 nm with excitation at 340 nm and 380 nm.

-

Record a stable baseline fluorescence for 1-2 minutes.

-

Add the this compound solutions to the wells and continue recording the fluorescence for 5-10 minutes.

-

As a positive control for cell viability and dye loading, add a calcium ionophore like ionomycin at the end of the experiment.

-

-

Data Analysis:

-

Calculate the ratio of the 340/380 nm fluorescence intensities over time.

-

Normalize the data to the baseline fluorescence.

-

Plot the change in fluorescence ratio as a function of time.

-

For dose-response curves, plot the peak fluorescence change against the this compound concentration and fit the data to a Hill equation to determine the EC50.

-

Protocol 2: Whole-Cell Patch Clamp Electrophysiology in Cultured DRG Neurons

This protocol outlines the procedure for recording this compound-evoked currents from cultured dorsal root ganglion (DRG) neurons.

Materials:

-

Primary DRG neurons cultured on glass coverslips

-

External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose (pH 7.4 with NaOH)

-

Internal solution (in mM): 140 KCl, 1 MgCl₂, 10 HEPES, 1 EGTA, 2 Mg-ATP, 0.3 Na-GTP (pH 7.2 with KOH)

-

This compound stock solution (e.g., 100 mM in DMSO)

-

Patch-clamp amplifier, micromanipulator, and perfusion system

Procedure:

-

Preparation:

-

Isolate and culture DRG neurons from mice or rats according to standard protocols.[5]

-

Place a coverslip with cultured DRG neurons in the recording chamber and perfuse with the external solution.

-

-

Patching and Recording:

-

Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with the internal solution.

-

Under visual guidance using a microscope, form a giga-ohm seal with the membrane of a DRG neuron.

-

Rupture the membrane to achieve the whole-cell configuration.

-

Clamp the neuron at a holding potential of -60 mV.

-

-

This compound Application:

-

Record a stable baseline current for at least 1 minute.

-

Apply this compound at the desired concentration by switching the perfusion solution to one containing this compound. Ensure rapid solution exchange around the patched cell.

-

-

Data Acquisition and Analysis:

-

Record the current responses to this compound application.

-

Wash out the this compound with the control external solution to observe the reversibility of the response.

-

Analyze the amplitude, activation, and deactivation kinetics of the this compound-evoked currents.

-

Construct a dose-response curve by applying increasing concentrations of this compound.

-

Protocol 3: In Vivo Behavioral Assessment of Cold Sensation (Cold Plantar Assay)

This protocol describes a method to assess the effect of topically applied this compound on cold sensitivity in mice.

Materials:

-

Male C57BL/6 mice (8-10 weeks old)

-

Cold plantar assay apparatus (e.g., a temperature-controlled glass plate)

-

This compound solution for topical application (e.g., 1-10% w/v in a vehicle of ethanol:propylene glycol:water, 4:4:2)

-

Acetone

-

Stopwatch

Procedure:

-

Acclimatization:

-

Acclimatize the mice to the testing room for at least 1 hour before the experiment.

-

Place the mice in the individual chambers of the cold plantar assay apparatus and allow them to acclimate for 15-20 minutes.

-

-

Baseline Measurement:

-

Set the temperature of the cold plate to a non-noxious cool temperature (e.g., 10°C).

-

Measure the baseline paw withdrawal latency by applying a drop of acetone to the plantar surface of the hind paw and recording the time until the mouse lifts or licks its paw. Perform this measurement three times for each paw, with at least 5 minutes between measurements.

-

-

This compound Administration:

-

Prepare the this compound solution in the vehicle. The vehicle alone will serve as the control.

-

Topically apply a small volume (e.g., 20 µL) of the this compound solution or vehicle to the plantar surface of one hind paw.

-

-

Post-Administration Testing:

-

At various time points after application (e.g., 15, 30, 60, and 120 minutes), repeat the cold sensitivity measurement as described in the baseline measurement step.

-

-

Data Analysis:

-

Calculate the mean paw withdrawal latency for each time point and treatment group.

-

Compare the withdrawal latencies of the this compound-treated group to the vehicle-treated group using appropriate statistical tests (e.g., two-way ANOVA with post-hoc tests) to determine if this compound induces cold hypersensitivity or analgesia.

-

Conclusion

This compound is a valuable pharmacological tool for the study of TRPM8 in sensory research. Its high potency and selectivity allow for the specific investigation of TRPM8's role in cold sensation, pain modulation, and other physiological processes. The protocols and data presented here provide a solid foundation for researchers to incorporate this compound into their experimental designs, contributing to a deeper understanding of somatosensation and the development of novel therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. Direct modulation of TRPM8 ion channels by rapamycin and analog macrolide immunosuppressants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A combined protocol for isolation, culture, and patch-clamp recording of dorsal root ganglion neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Protocol to record single-unit sensory neurons in an intact mouse ex vivo muscle-nerve-DRG-spinal cord preparation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for Dissolving WS5 for In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

WS5 (CAS Number: 68489-14-5), also known as N-[[(1R,2S,5R)-5-methyl-2-(1-methylethyl)cyclohexyl]carbonyl]-glycine, ethyl ester, is a synthetic cooling agent and a derivative of menthol.[1][2] It is recognized as a potent agonist of the Transient Receptor Potential Melastatin 8 (TRPM8) channel, a non-selective cation channel primarily responsible for the sensation of cold.[3] The activation of TRPM8 channels by agonists like this compound leads to an influx of cations, primarily Ca2+, which triggers a cascade of intracellular signaling events.[4][5] This property makes this compound a valuable tool for studying TRPM8 function and a potential therapeutic agent for conditions involving this channel, such as gastrointestinal disorders and abdominal pain.[6][7]

These application notes provide a detailed protocol for the solubilization and use of this compound in various in vitro assays to ensure reliable and reproducible results.

Data Presentation

A summary of the physicochemical properties and recommended concentrations for this compound is provided in the table below for easy reference.

| Parameter | Value | Reference |

| CAS Number | 68489-14-5 | [1][8] |

| Molecular Formula | C₁₅H₂₇NO₃ | [1][7] |

| Molecular Weight | 269.38 g/mol | [7] |

| Appearance | White to off-white solid | [7] |

| Solubility | Slightly soluble in Chloroform, DMSO, and Methanol. | [1][6] |

| EC₅₀ (TRPM8 activation) | 84 µM (in Xenopus oocyte expression system) | [3] |

| Recommended Stock Solution Solvent | Dimethyl Sulfoxide (DMSO) | |

| Recommended Stock Solution Concentration | 10 mM - 50 mM | |

| Recommended Final Assay Concentration Range | 1 µM - 100 µM |

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

-

This compound solid powder (purity ≥98%)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Vortex mixer

Procedure:

-

Equilibration: Allow the vial containing this compound powder to reach room temperature before opening to prevent moisture condensation.

-